5-(Difluoromethyl)-4-methylpyridin-2-amine
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Overview
Description
5-(Difluoromethyl)-4-methylpyridin-2-amine: is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. The presence of the difluoromethyl group (CF₂H) in its structure makes it particularly interesting for various applications in medicinal chemistry and materials science. The compound’s unique properties, such as its ability to act as a hydrogen bond donor and its metabolic stability, make it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-4-methylpyridin-2-amine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the difluoromethylation of pyridine derivatives. This can be achieved through various synthetic routes, including:
Electrophilic Difluoromethylation: Using difluoromethylating agents such as ClCF₂H in the presence of a base.
Nucleophilic Difluoromethylation: Utilizing difluoromethyl anions generated from difluoromethyl sulfonates or difluoromethyl iodides.
Radical Difluoromethylation: Employing difluoromethyl radicals generated from difluoromethyl sulfonyl compounds under radical conditions.
Industrial Production Methods
Industrial production of this compound often involves scalable methods that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the difluoromethylation process. Additionally, the development of non-ozone depleting difluorocarbene reagents has streamlined the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-4-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylpyridine N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions include difluoromethylpyridine derivatives, which can be further functionalized for various applications .
Scientific Research Applications
5-(Difluoromethyl)-4-methylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a bioactive molecule in drug discovery.
Medicine: It is explored for its potential therapeutic properties, including its use as an enzyme inhibitor.
Industry: The compound is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with target proteins, enhancing the compound’s binding affinity. Additionally, the compound can modulate the activity of enzymes by acting as a competitive inhibitor, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethyl)pyridine
- 3-(Difluoromethyl)pyridine
- 2-(Difluoromethyl)pyridine
Comparison
Compared to its analogs, 5-(Difluoromethyl)-4-methylpyridin-2-amine exhibits unique properties due to the position of the difluoromethyl group on the pyridine ring. This positional difference can significantly impact the compound’s reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
5-(difluoromethyl)-4-methylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c1-4-2-6(10)11-3-5(4)7(8)9/h2-3,7H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPDNCNZUMCWMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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